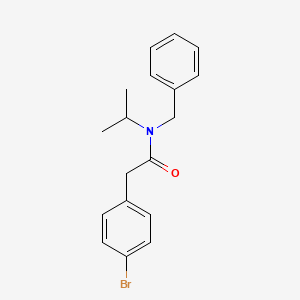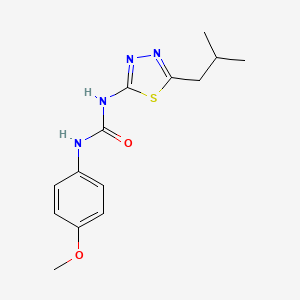
2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide, commonly known as BRD-7929, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in gene transcription, and their inhibition has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
作用机制
BRD-7929 targets the bromodomain and extra-terminal (2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide) proteins, which are involved in gene transcription. 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. BRD-7929 binds to the bromodomain of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and prevents their interaction with acetylated histones, thereby inhibiting gene transcription.
Biochemical and Physiological Effects:
BRD-7929 has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, BRD-7929 prevents the progression of atherosclerosis by reducing the expression of adhesion molecules and inflammatory mediators. It has also been shown to improve cognitive function by increasing the expression of neurotrophic factors.
实验室实验的优点和局限性
BRD-7929 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has high selectivity for 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and does not affect other histone-binding proteins. However, there are also some limitations to its use. It has low solubility in aqueous solutions and requires the use of organic solvents for administration. In addition, its effects on non-cancerous cells and tissues are not well understood.
未来方向
There are several future directions for the research and development of BRD-7929. One possible direction is the development of more potent and selective 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibitors. Another direction is the investigation of the effects of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibition on non-cancerous cells and tissues. Additionally, the combination of 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide inhibitors with other therapies, such as chemotherapy and immunotherapy, could be explored. Finally, the use of BRD-7929 as a research tool for the study of gene transcription and epigenetics could be further investigated.
Conclusion:
In conclusion, BRD-7929 is a small molecule inhibitor that targets 2-(4-bromo-3,5-dimethylphenoxy)-N-3-pyridinylacetamide proteins and has shown promising results in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of BRD-7929 could lead to the development of new therapies for cancer, inflammation, and cardiovascular diseases.
合成方法
The synthesis of BRD-7929 involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-3,5-dimethylphenol, which is reacted with 3-pyridinecarboxylic acid to form the intermediate product. The intermediate product is then reacted with N,N-dimethylacetamide and triethylamine to form BRD-7929. The overall yield of the synthesis is around 20%.
科学研究应用
BRD-7929 has shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the progression of atherosclerosis. In addition, BRD-7929 has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-6-13(7-11(2)15(10)16)20-9-14(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGSIRLXBCOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)


![2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5843356.png)
![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)
